molecular formula C4H2BrIN2 B1279867 5-Bromo-4-iodopyrimidine CAS No. 898559-22-3

5-Bromo-4-iodopyrimidine

Cat. No. B1279867
M. Wt: 284.88 g/mol
InChI Key: JDWAEFAUPPRECL-UHFFFAOYSA-N
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Description

5-Bromo-4-iodopyrimidine is a halogenated pyrimidine derivative that has gained attention due to its utility in various chemical syntheses. It serves as an intermediate in the preparation of metal-complexing molecular rods, functionalized pyridines, and substituted pyrimidine compounds, which are of interest in medicinal chemistry and materials science .

Synthesis Analysis

The synthesis of 5-bromo-4-iodopyrimidine has been described as a straightforward process, with its use in selective palladium-catalysed cross-coupling reactions to efficiently synthesize many substituted pyrimidine compounds . Additionally, the preparation of 5-brominated and 5,5'-dibrominated bipyrimidines through bromination of bipyrimidine has been reported, although with lower yields . The novel synthesis of 5-bromopyridyl-2-magnesium chloride from 5-bromo-2-iodopyridine and its application in synthesizing functionalized pyridines further highlights the versatility of halogenated pyrimidines in synthetic chemistry .

Molecular Structure Analysis

The molecular structure of 5-bromo-4-iodopyrimidine and its derivatives has been studied using X-ray crystallography. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine was analyzed, revealing the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as the main product . The crystal structure of this compound and its interactions within the crystalline network were elucidated, providing insights into the molecular arrangement and potential reactivity .

Chemical Reactions Analysis

5-Bromo-4-iodopyrimidine has been employed in various chemical reactions, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution. It reacts with arylboronic acids and alkynylzincs in cross-coupling reactions , and with bithiophene and its analogues in both palladium-catalyzed C-C coupling and nucleophilic aromatic substitution of hydrogen (SNH) . These reactions expand the scope of functionalized pyrimidines that can be synthesized using 5-bromo-4-iodopyrimidine as a starting material.

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-4-iodopyrimidine derivatives are influenced by their halogen substituents, which can be strategically manipulated to synthesize compounds with desired functionalities. For example, the synthesis of pentasubstituted pyridines using halogen-rich intermediates demonstrates the potential of these compounds in medicinal chemistry research . Moreover, the antiviral activity of 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines against retroviruses showcases the biological relevance of these derivatives .

Scientific Research Applications

Synthesis and Catalysis

5-Bromo-4-iodopyrimidine plays a significant role in the field of chemical synthesis, especially in the creation of various pyrimidine compounds. It is a key intermediate in selective palladium-catalysed cross-coupling reactions with arylboronic acids and alkynylzincs, leading to the efficient synthesis of many substituted pyrimidine compounds (Goodby et al., 1996). Additionally, 5-Bromo-4-chloro-6-methylpyrimidines have been successfully utilized in Pd/C–Cu catalyzed coupling reactions with terminal alkynes, yielding 4-alkynyl-5-bromopyrimidines regioselectively (Pal et al., 2006).

Labelled Compound Synthesis

The compound is also essential in the preparation of labeled compounds. 5-Amino-4-iodopyrimidine, labeled with carbon-14 or stable isotopes carbon-13 and nitrogen-15, has been synthesized from commercially available labeled diethylmalonate and formamide. This compound serves as a useful intermediate for carbon–nitrogen and carbon–carbon bond formations (Latli et al., 2008).

Material Science and Electroluminescence

In the field of materials science, 5-Bromo-4-iodopyrimidine is used for synthesizing conjugated oligomers with an alternating phenylene-pyrimidine structure. These oligomers exhibit photoluminescence properties and quasi-reversible redox behavior, making them applicable as active materials for light-emitting devices. Notably, blue light-emitting electroluminescent devices with significant external quantum efficiency have been fabricated using these oligomers (Wong et al., 2002).

Antiviral Research

Moreover, 5-Bromo-4-iodopyrimidine derivatives have been explored for their potential antiviral activity. For example, 2,4-Diamino-5-bromo-6-[2-(phosphonomethoxy)ethoxy]pyrimidines showed notable inhibitory activity against retrovirus replication in cell culture, demonstrating potential as antiretroviral agents (Hocková et al., 2003).

Organic Chemistry and Pharmacology

The versatility of 5-Bromo-4-iodopyrimidine extends to organic chemistry, where it is used to prepare various substituted pyrimidines through reactions with bithiophene and its analogues (Verbitskiy et al., 2013). It also finds application in synthesizing thiazolo[4,5‐d]pyrimidine derivatives, which are important in pharmacological research (Bakavoli et al., 2006).

Safety And Hazards

5-Bromo-4-iodopyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended. It should be stored in a well-ventilated place and kept in a tightly closed container .

properties

IUPAC Name

5-bromo-4-iodopyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrIN2/c5-3-1-7-2-8-4(3)6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDWAEFAUPPRECL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC=N1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468454
Record name 5-Bromo-4-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-iodopyrimidine

CAS RN

898559-22-3
Record name 5-Bromo-4-iodopyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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